molecular formula C21H18N2O4 B2928501 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946245-27-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2928501
CAS RN: 946245-27-8
M. Wt: 362.385
InChI Key: VRVSTSACKKGICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex and unique . It contains multiple bonds, aromatic bonds, and several ring structures .

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities : A study by Kumar, Fernandes, and Kumar (2014) synthesized a series of novel carboxamide derivatives of 2-quinolones and tested them for antimicrobial and antitubercular activities. The findings indicate that many of these compounds exhibit promising antibacterial, antifungal, and antitubercular properties (Kumar, Fernandes, & Kumar, 2014).

  • Synthetic Studies on Potent Marine Drugs : Research by Li et al. (2013) focused on the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are important for studying the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. This research provides insights into the synthesis methodologies and crystal structures of these compounds (Li et al., 2013).

  • Glycine Site Antagonism on NMDA Receptor : Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to evaluate their antagonist activity at the glycine site on the NMDA receptor. The study's results support the significance of a correctly positioned hydrogen-bond-accepting group for binding at the 4-position (Carling et al., 1992).

  • Alzheimer's Disease Research : Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for their anti-ChE activity. Specifically, one compound showed significant anti-acetylcholinesterase activity and a neuroprotective effect against H2O2-induced cell death in PC12 neurons, demonstrating potential relevance in Alzheimer's disease research (Saeedi et al., 2017).

  • Fluorescent Anion Sensing : Dorazco‐González et al. (2014) studied dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide for fluorescent anion sensing in water. Their findings suggest that these compounds can efficiently bind simple inorganic anions in water, attributed to high acidity of amides and their preorganized rigid structure (Dorazco‐González et al., 2014).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-13(24)23-10-4-6-14-11-16(8-9-18(14)23)22-20(25)17-12-15-5-2-3-7-19(15)27-21(17)26/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVSTSACKKGICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.